2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol
Description
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a β-amino alcohol derivative characterized by a fluorinated benzyl group attached to an isopropylamine-ethanol backbone. The fluorine atom at the 2-position of the benzyl ring may enhance metabolic stability and influence binding affinity through electronic effects .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHSBLOJBPHHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fluorinated Epoxide Intermediate
The synthesis begins with preparing 2-(2-fluorobenzyl)glycidyl ether , an epoxide derivative. This is achieved by reacting 2-fluorobenzyl chloride with epichlorohydrin under alkaline conditions (e.g., potassium carbonate in methanol). The reaction proceeds via nucleophilic substitution, where the benzyl chloride’s chloride is displaced by the epoxide’s oxygen:
Key parameters:
Ring-Opening with Isopropylamine
The epoxide intermediate undergoes ring-opening with isopropylamine in a polar aprotic solvent (e.g., toluene or dichloromethane). The amine attacks the less hindered epoxide carbon, forming the amino alcohol:
Optimization Notes :
-
Stoichiometry : A 2:1 excess of isopropylamine ensures complete conversion.
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Catalyst : No catalyst required, but traces of Lewis acids (e.g., ZnCl₂) accelerate the reaction.
Ethylene Oxide Alkylation of Preformed Amine
Preparation of (2-Fluoro-benzyl)-isopropylamine
First, 2-fluorobenzyl bromide reacts with isopropylamine in a nucleophilic substitution. The reaction is conducted in acetonitrile with potassium carbonate as a base:
Conditions :
Ethylene Oxide Addition
The amine intermediate reacts with ethylene oxide in ethanol under mild conditions. Ethylene oxide’s strained three-membered ring facilitates nucleophilic attack by the amine, yielding the ethanol derivative:
Critical Factors :
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Pressure : Sealed reactor to contain gaseous ethylene oxide.
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Purification : Solvent evaporation followed by recrystallization from hexane.
Reductive Amination Pathway
Condensation of 2-Fluorobenzaldehyde with Isopropylamine
2-Fluorobenzaldehyde and isopropylamine form an imine intermediate in methanol. The reaction is catalyzed by molecular sieves to absorb water and shift equilibrium:
Yield : ~70% after 12 hours.
Reduction to Amine and Ethanol Functionalization
The imine is reduced using sodium borohydride (NaBH₄) in methanol, yielding N-(2-fluorobenzyl)-isopropylamine . Subsequent reaction with ethylene glycol monotosylate introduces the ethanol group via nucleophilic substitution:
Challenges :
-
Selectivity : Competing elimination reactions reduce yield.
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Purification : Column chromatography required to isolate the product.
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Yield : 60–65%.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Yield | Industrial Scalability |
|---|---|---|---|---|
| Epoxide Ring-Opening | High regioselectivity; minimal byproducts | Multi-step synthesis; epoxide instability | 75–80% | Moderate |
| Ethylene Oxide Alkylation | Single-step functionalization; high yields | Requires pressurized equipment | 87–90% | High |
| Reductive Amination | Uses readily available aldehydes | Low efficiency; complex purification | 60–65% | Low |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol
- Structural Difference : Chlorine substitution at the 6-position of the benzyl ring (vs. single fluorine at 2-position in the target compound).
- However, this compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or toxicity .
Ethyl 5-bromo-2-fluoro-3-methoxybenzoate
- Structural Difference : Bromine and methoxy groups on a benzoate ester framework.
- Impact: The ester group and bromine substitution likely reduce water solubility compared to the ethanolamine backbone of the target compound. This highlights the importance of the ethanol moiety in enhancing hydrophilicity .
Amine Backbone Variants
2-Isopropylamino-1-phenylethanol
- Structural Difference: Lacks the 2-fluoro-benzyl group; instead, a phenyl ring is directly attached to the ethanolamine backbone.
- Impact : The absence of fluorine reduces electronic effects, which may lower binding specificity in biological targets. The PubChem CID (20119) and SMILES (CC(C)NCC(O)C1=CC=CC=C1) indicate a simpler structure with fewer steric constraints .
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol
- Structural Difference : Incorporates a pyrrolidine ring and benzyl group into the amine side chain.
- However, this compound is also discontinued, possibly due to synthetic complexity or pharmacokinetic issues .
Functional Group Modifications
2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structural Difference : Replaces the fluorobenzyl group with a methoxyethyl chain.
- Impact: The ether linkage (methoxy) enhances solubility but removes aromaticity, reducing π-π stacking interactions critical for binding to hydrophobic pockets. Synthesis involves bromoethanol and triethylamine, yielding 88% after purification .
2-[Benzyl(phenyl)amino]-ethanol
- Structural Difference: Substitutes isopropyl with a benzyl-phenylamino group.
- Impact: Increased aromaticity and steric bulk may improve affinity for lipophilic targets but could hinder metabolic clearance. Limited data on physical properties (e.g., boiling point) complicates direct comparison .
Biological Activity
2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a fluorinated amino alcohol compound that has garnered attention for its potential biological activities. The presence of a fluorobenzyl group and an isopropylamino moiety, along with a hydroxyl group, enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Fluorine Atom: Enhances lipophilicity and metabolic stability.
- Hydroxyl Group: Contributes to solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The antimicrobial effects were evaluated against various bacterial strains, with findings summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus ATCC 6538 | 62.5 | Good |
| Bacillus subtilis ATCC 6683 | 62.5 | Good |
| Escherichia coli ATCC 8739 | 125 | Moderate |
| Pseudomonas aeruginosa ATCC 13525 | >500 | Weak |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits good activity against Gram-positive bacteria but less effectiveness against Gram-negative strains like Pseudomonas aeruginosa .
The biological activity of this compound may involve several mechanisms:
- Cell Membrane Disruption: The lipophilic nature due to the fluorine atom enhances the ability of the compound to integrate into bacterial membranes, leading to increased permeability and cell death.
- Enzymatic Inhibition: Similar structures have shown inhibitory activity against key bacterial enzymes, suggesting that this compound may also act through enzyme inhibition mechanisms .
Study on Antibacterial Activity
In a study evaluating the antibacterial effects of fluorinated compounds, this compound was tested alongside other derivatives. The results indicated that while it showed good activity against certain Gram-positive bacteria, it was less effective against Gram-negative bacteria due to their protective outer membranes .
Toxicity Assessment
The compound's toxicity was assessed using Daphnia magna as a model organism. Results indicated low toxicity levels at concentrations effective for antimicrobial activity, suggesting a favorable therapeutic index for potential pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
